Home > Products > Screening Compounds P136986 > Daclatasvir RRRR Isomer
Daclatasvir RRRR Isomer -

Daclatasvir RRRR Isomer

Catalog Number: EVT-13978673
CAS Number:
Molecular Formula: C40H50N8O6
Molecular Weight: 738.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Daclatasvir RRRR Isomer is a synthetic compound that belongs to a class of direct-acting antiviral agents designed to combat Hepatitis C Virus (HCV) infections. It specifically targets the non-structural protein 5A (NS5A), which is crucial for the viral replication process. The compound has gained attention due to its effectiveness in clinical settings, particularly when used in combination with other antiviral medications.

Source and Classification

Daclatasvir RRRR Isomer is classified under the category of antiviral drugs, specifically as an NS5A inhibitor. It is derived from the parent compound Daclatasvir, which has been extensively studied and developed by pharmaceutical companies, notably Bristol-Myers Squibb. The compound's chemical formula is C40H50N8O6C_{40}H_{50}N_{8}O_{6}, and it has a molecular weight of approximately 744.912 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Daclatasvir RRRR Isomer involves several stereoselective reactions aimed at achieving high purity and yield. A significant step in this process includes the condensation of a key intermediate, specifically the hydrochloride salt of the (S,S) isomer, with N-methyloxycarbonyl-L-valine. This reaction typically occurs in the presence of a base and solvents such as dichloromethane or ethyl acetate.

Industrial Production Methods:
In industrial settings, optimized reaction conditions are employed to enhance yield while minimizing impurities. The use of environmentally friendly solvents like dimethyl sulfoxide and 2-methyl tetrahydrofuran is also reported to improve the sustainability of the production process.

Molecular Structure Analysis

Structure and Data

Daclatasvir RRRR Isomer features a complex molecular structure characterized by multiple chiral centers. Its structural representation can be denoted using various notations:

  • Molecular Formula: C40H50N8O6C_{40}H_{50}N_{8}O_{6}
  • Molecular Weight: 744.912 g/mol
  • SMILES Notation: A string representation that encodes the molecular structure for computational analysis.

The compound's intricate structure includes multiple functional groups that contribute to its biological activity, particularly its ability to bind effectively to the NS5A protein .

Chemical Reactions Analysis

Reactions and Technical Details

Daclatasvir RRRR Isomer undergoes several types of chemical reactions, including:

  • Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, potentially leading to hydroxylated derivatives.
  • Reduction: This includes adding hydrogen or removing oxygen, which can modify functional groups within the molecule.
  • Substitution: Nucleophilic substitution reactions are common for modifying this compound's structure.

The specific reagents and conditions used in these reactions can significantly influence the outcomes, leading to various derivatives with potential therapeutic applications.

Mechanism of Action

Process and Data

Daclatasvir RRRR Isomer acts primarily by inhibiting the NS5A protein, a key player in HCV replication. The mechanism involves binding to the N-terminus of the D1 domain of NS5A, thereby obstructing its interaction with host cell proteins necessary for assembling replication complexes.

Biochemical Pathways:
By disrupting these interactions, Daclatasvir effectively prevents RNA replication and virion assembly, leading to reduced viral load in infected individuals. The pharmacokinetics of Daclatasvir indicate rapid absorption with peak plasma concentrations reached within 1–2 hours post-administration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Daclatasvir RRRR Isomer exhibits several notable physical and chemical properties:

  • Molecular Weight: 744.912 g/mol
  • Solubility: The compound's solubility characteristics are essential for its bioavailability and therapeutic efficacy.
  • Stability: Stability studies indicate that Daclatasvir maintains its structure under various conditions, which is crucial for its effectiveness as an antiviral agent.

These properties are critical for understanding how the compound behaves in biological systems and its potential effectiveness against HCV .

Applications

Scientific Uses

Daclatasvir RRRR Isomer is primarily utilized in clinical settings as part of combination therapies for treating Hepatitis C Virus infections. Its application has been studied extensively in clinical trials, demonstrating significant efficacy when paired with other direct-acting antivirals such as sofosbuvir and asunaprevir.

The compound's role in reducing viral loads and improving patient outcomes makes it a vital component in modern antiviral therapy protocols . Its development reflects ongoing efforts to enhance treatment regimens for chronic hepatitis C infections, underscoring its importance in public health initiatives aimed at combating viral hepatitis globally.

Introduction to Daclatasvir RRRR Isomer in Antiviral Research

Role of Stereochemistry in Hepatitis C Virus (HCV) NS5A Inhibition

The RRRR stereoconfiguration of daclatasvir is fundamental to its high-affinity interaction with the HCV NS5A protein, a master regulator essential for viral replication and assembly [4] [6]. NS5A exists as a head-to-tail homodimer with domain I containing a Zn²⁺-binding motif and an amphipathic α-helix (residues 5-25) mediating membrane association [5]. The dimer interface forms a hydrophobic cleft rich in basic residues (including resistance mutation sites M28, Q30, L31, and Y93) that serves as the binding pocket for NS5A inhibitors [4] [5]. Molecular dynamics simulations and docking studies of the GT-4a NS5A homolog demonstrate that the RRRR isomer adopts a symmetrical binding mode where each half interacts identically with both NS5A monomers [5]. This bivalent engagement creates a thermodynamic advantage through cooperative binding, explaining the compound's extraordinary potency—up to 1,000-fold greater than monomeric inhibitors targeting other HCV nonstructural proteins [1] [6].

Table 1: Impact of Stereochemistry on Daclatasvir Potency Against HCV Replicons

Stereoisomer ConfigurationEC₅₀ (Genotype 1b)EC₅₀ (Genotype 1a)Fold Change vs. RRRR
RRRR (Daclatasvir)9 pM50 pM1x
SSRR450 pM>5 µM50-100x
RRSS1.2 nM>5 µM133-1000x
SSSS>10 nM>5 µM>1111x

Source: [1] [4] [6]

The chiral proline residues (R-configured) in daclatasvir are particularly crucial for target engagement. Structure-activity relationship (SAR) studies revealed that replacing the natural L-proline with its D-enantiomer or achiral analogues reduced potency by >100-fold [1] [4]. Similarly, inversion of the valine stereocenter impaired activity, though less dramatically (~10-fold reduction) [4]. This stereosensitivity arises because the R-configured proline carbonyl oxygen forms a critical hydrogen bond with Tyr93 in NS5A, while the proline ring engages in hydrophobic packing with Leu31—interactions geometrically feasible only with the correct stereochemistry [5]. The symmetric dimeric architecture permits simultaneous interaction with both NS5A monomers, effectively "cross-linking" the dimer and disrupting its functional dynamics essential for membranous web formation—a specialized organelle serving as the viral replication factory [2] [4].

Table 2: Resistance Mutations and Impact on RRRR Isomer Binding Affinity

NS5A MutationGenotype PrevalenceFold Resistance (RRRR Isomer)Affected Interaction
Y93HGT-1b, GT-4a>1,000xDisrupts H-bond with proline carbonyl
L31VGT-1b60xWeakens hydrophobic packing
Q30RGT-1a350xAlters electrostatic interface
M28TGT-1a120xDistorts binding pocket geometry
L31V+Y93HGT-1b354xCombined steric and H-bond disruption

Source: [1] [4] [5]

The RRRR isomer's efficacy extends across multiple genotypes but varies significantly due to natural polymorphisms at resistance sites. It exhibits greatest potency against GT-1b (EC₅₀ = 9 pM), followed by GT-4a (EC₅₀ = 12 pM), GT-5a (EC₅₀ = 33 pM), GT-2a (EC₅₀ = 71 pM), and GT-1a (EC₅₀ = 50 pM), with lowest activity against GT-3a (EC₅₀ = 146 pM) [6] [8]. This variability stems from genotype-specific residue differences—GT-1a naturally possesses Lys at position 30 versus Arg in GT-1b, reducing binding affinity even in wild-type virus [4]. Resistance profiling confirms that single mutations (e.g., Y93H) can reduce RRRR isomer potency by >1,000-fold, though compensatory mutations like K24R paradoxically restore both inhibitor sensitivity and viral fitness by stabilizing NS5A dimer conformation [4] [5]. These findings underscore that stereochemistry defines not only affinity but also the genetic barrier to resistance—a crucial consideration for next-generation NS5A inhibitor design [3] [5].

Properties

Product Name

Daclatasvir RRRR Isomer

IUPAC Name

methyl N-[(2R)-1-[(2R)-2-[5-[4-[4-[2-[(2R)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C40H50N8O6

Molecular Weight

738.9 g/mol

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m1/s1

InChI Key

FKRSSPOQAMALKA-YFRBGRBWSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Isomeric SMILES

CC(C)[C@H](C(=O)N1CCC[C@@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@H]6CCCN6C(=O)[C@@H](C(C)C)NC(=O)OC)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.